molecular formula C55H83N21O11 B12716153 L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- CAS No. 388578-99-2

L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl-

Cat. No.: B12716153
CAS No.: 388578-99-2
M. Wt: 1214.4 g/mol
InChI Key: WZPAHRVGUXGSFK-YJZJKGEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves the stepwise assembly of its constituent amino acids. This process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the application of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various protecting groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves its interaction with specific molecular targets and pathways. The peptide can enhance nitric oxide production, leading to vasodilation and improved blood flow. It also influences the activity of various enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate nitric oxide production and interact with various molecular targets sets it apart from other peptides .

Properties

CAS No.

388578-99-2

Molecular Formula

C55H83N21O11

Molecular Weight

1214.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C55H83N21O11/c1-27(2)43(76-50(84)40(23-31-26-68-36-16-8-6-13-33(31)36)74-44(78)28(3)69-46(80)34(56)14-9-19-64-53(58)59)51(85)70-29(4)45(79)73-39(22-30-25-67-35-15-7-5-12-32(30)35)48(82)71-37(17-10-20-65-54(60)61)47(81)75-41(24-42(57)77)49(83)72-38(52(86)87)18-11-21-66-55(62)63/h5-8,12-13,15-16,25-29,34,37-41,43,67-68H,9-11,14,17-24,56H2,1-4H3,(H2,57,77)(H,69,80)(H,70,85)(H,71,82)(H,72,83)(H,73,79)(H,74,78)(H,75,81)(H,76,84)(H,86,87)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29-,34-,37-,38-,39-,40-,41-,43-/m0/s1

InChI Key

WZPAHRVGUXGSFK-YJZJKGEDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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